1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea
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Overview
Description
1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea is a synthetic organic compound belonging to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea typically involves the following steps:
Starting Materials: The synthesis begins with 7-chloro-4-methoxybenzo[d]thiazole and isopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is used in the development of new materials and as a precursor in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cell proliferation and apoptosis .
Comparison with Similar Compounds
1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea can be compared with other benzothiazole derivatives such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have shown anti-inflammatory properties and are structurally similar.
6-chlorobenzo[d]thiazol derivatives: These compounds exhibit antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S/c1-6(2)14-11(17)16-12-15-9-8(18-3)5-4-7(13)10(9)19-12/h4-6H,1-3H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKIHBPUYKSCFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=NC2=C(C=CC(=C2S1)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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